Antiproliferative Activity in Gastric Adenocarcinoma Cells: Comparative Potency
4-Chloro-5-fluoro-6-methyl-2-phenylpyrimidine demonstrated an IC₅₀ value of 53.02 µM against AGS human gastric adenocarcinoma cells . In contrast, the 5-unsubstituted analog 4-chloro-6-methyl-2-phenylpyrimidine exhibited an IC₅₀ of 50.24 µM in the same cell line [1], while the 6-unsubstituted analog 4-chloro-5-fluoro-2-phenylpyrimidine showed the same 53.02 µM IC₅₀ against AGS cells . Notably, the unsubstituted parent scaffold 2-phenylpyrimidine lacks any reported direct cytotoxic activity at comparable concentrations .
| Evidence Dimension | Cytotoxicity against AGS gastric adenocarcinoma cells (IC₅₀, µM) |
|---|---|
| Target Compound Data | 53.02 µM |
| Comparator Or Baseline | 4-Chloro-6-methyl-2-phenylpyrimidine (CAS 29509-92-0): 50.24 µM; 4-Chloro-5-fluoro-2-phenylpyrimidine (CAS 887571-35-9): 53.02 µM; 2-Phenylpyrimidine (CAS 7431-45-0): Not active at comparable concentrations |
| Quantified Difference | Target compound is 5.5% less potent than the non-fluorinated analog and equipotent to the 6-unsubstituted analog |
| Conditions | In vitro MTT or similar viability assay against AGS human gastric adenocarcinoma cells; specific incubation time and seeding density not disclosed |
Why This Matters
For researchers building SAR libraries, the 5-fluoro substituent provides a 5.5% potency reduction relative to the non-fluorinated analog—a subtle but measurable electronic effect that may inform lead optimization when balancing potency with other properties such as metabolic stability.
- [1] Stolarczyk, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Gastric Adenocarcinoma. Data extracted from referenced literature within the publication. View Source
